molecular formula C14H19Br2NO B3442480 2,4-dibromo-6-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol

2,4-dibromo-6-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol

Cat. No.: B3442480
M. Wt: 377.11 g/mol
InChI Key: LVRNKYAWQONPQX-UHFFFAOYSA-N
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Description

Phenols are aromatic compounds that contain a hydroxyl group directly attached to a benzene ring . They are widely used in the production of plastics, resins, pharmaceuticals, and dyes. The compound you mentioned seems to be a type of phenol that has been substituted with bromine atoms and an amino group .


Molecular Structure Analysis

The molecular structure of phenols involves a hydroxyl group (-OH) attached to a benzene ring. The presence of bromine atoms would add to the molecular weight and could potentially affect the compound’s reactivity. The amino group could also influence the compound’s properties, depending on its structure .


Chemical Reactions Analysis

Phenols are known to undergo a variety of chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. The presence of bromine atoms and an amino group could influence the reactivity of the compound and the types of reactions it can undergo .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the presence of the bromine atoms and amino group. Phenols generally have higher boiling points than similar-sized alcohols due to stronger hydrogen bonding .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some phenolic compounds are used as disinfectants due to their ability to denature proteins .

Safety and Hazards

Phenols can be hazardous and may cause burns on skin contact. They are also toxic if ingested or inhaled . Additional safety measures would need to be taken if the compound contains bromine atoms, as bromine is a highly reactive halogen .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be interesting to explore its properties further and investigate potential uses in various industries .

Properties

IUPAC Name

2,4-dibromo-6-[[cyclopropylmethyl(propyl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Br2NO/c1-2-5-17(8-10-3-4-10)9-11-6-12(15)7-13(16)14(11)18/h6-7,10,18H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRNKYAWQONPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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